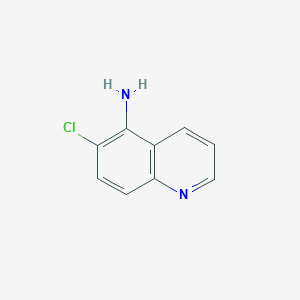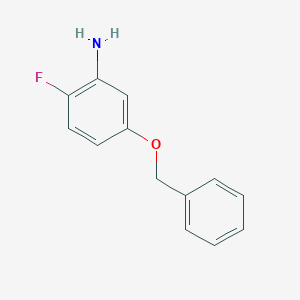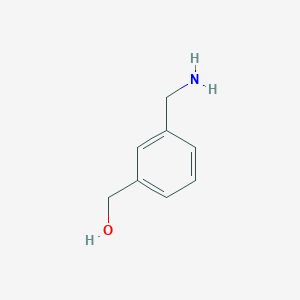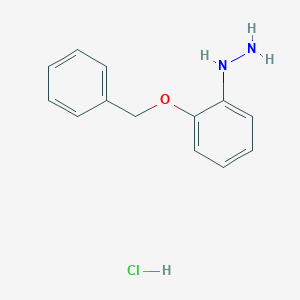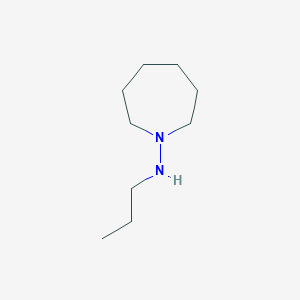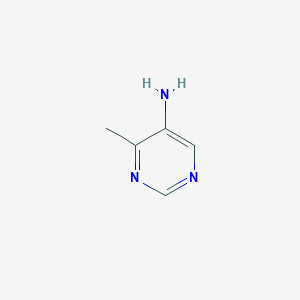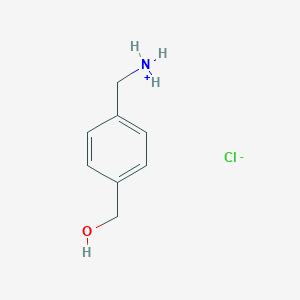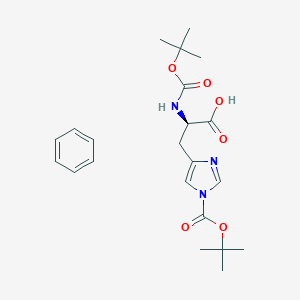
Boc-D-His(Boc)-OH.benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-D-His(Boc)-OH.benzene” is a protected histidine derivative used in Boc Solid Phase Peptide Synthesis (SPPS) . After coupling, the two Boc-groups are cleaved simultaneously by TFA .
Synthesis Analysis
“Boc-D-His(Boc)-OH.benzene” is used as a building block for Solid Phase Peptide Synthesis . The product number for this compound was previously 04-13-0014 .Molecular Structure Analysis
The molecular formula of “Boc-D-His(Boc)-OH.benzene” is C11H17N3O4 . The compound has a molar mass of 255.27 g/mol . The InChI string representation of the molecule is InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)/t8-/m1/s1 .Chemical Reactions Analysis
“Boc-D-His(Boc)-OH DCHA” mimics the structure and function of histidine in proteins and enzymes. It can bind to metal ions, such as copper and zinc, and participate in catalytic reactions.Physical And Chemical Properties Analysis
“Boc-D-His(Boc)-OH.benzene” has a molecular weight of 255.27 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The compound has a Rotatable Bond Count of 6 .Applications De Recherche Scientifique
Molecular Dynamics in Polymer Chemistry
A study by Li et al. (2021) utilized molecular dynamics simulations to investigate the hydrogen bonding and thermal and mechanical properties of epoxy resins, including those related to benzene derivatives. While not directly mentioning Boc-D-His(Boc)-OH.benzene, this research highlights the role of chemical modifications in enhancing the properties of polymers, which could be relevant for applications involving Boc-D-His(Boc)-OH.benzene derivatives in material science and polymer chemistry (Li et al., 2021).
Photocatalysis and Organic Synthesis
Das et al. (2017) demonstrated the C−H amination of benzene derivatives using photocatalysis, where BocNH2 served as the amine source. This method reflects the potential of Boc-D-His(Boc)-OH.benzene in photocatalytic applications and organic synthesis, particularly in the context of functionalizing benzene rings and related structures with amines (Das et al., 2017).
Solid-Phase Peptide Synthesis
Muttenthaler et al. (2015) discussed the use of anhydrous hydrogen fluoride for cleaving peptides from solid-phase supports in the context of tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry. This methodology is essential for peptide synthesis, where protecting groups like Boc play a crucial role. The study provides a comprehensive overview of the technique, safety measures, and applications in synthesizing peptides with complex structures (Muttenthaler et al., 2015).
Nanomaterials and Catalysis
Research by Pan et al. (2019) on the coordination structure of single-atom Fe-NxCy catalytic sites for benzene oxidation showcases the relevance of benzene derivatives in catalysis and materials science. While not directly related to Boc-D-His(Boc)-OH.benzene, the study emphasizes the importance of atomic-level manipulation of materials for enhancing catalytic performances, suggesting potential research applications for Boc-D-His(Boc)-OH.benzene in creating or modifying catalytic materials (Pan et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
benzene;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O6.C6H6/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-2-4-6-5-3-1/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);1-6H/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUHNRWCBRLZLL-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-His(Boc)-OH.benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

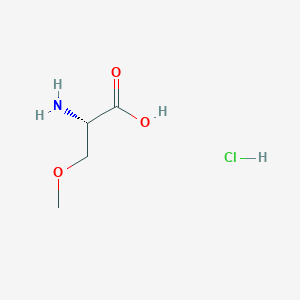
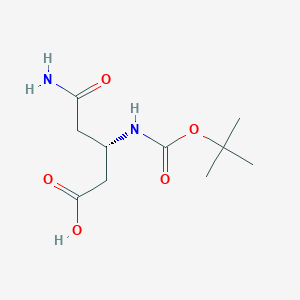
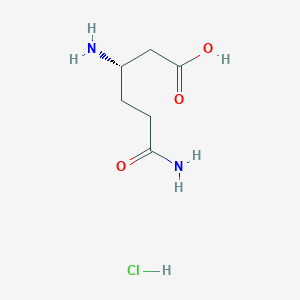
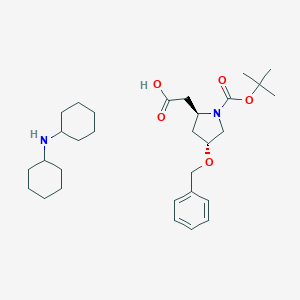
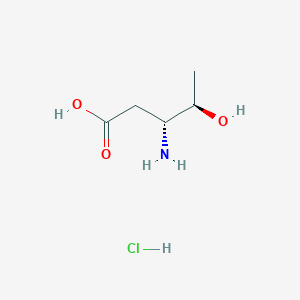
![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)
